4,4,5,5-Tetramethyl-2-(4-methyl-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane 4,4,5,5-Tetramethyl-2-(4-methyl-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13819476
InChI: InChI=1S/C14H18BF3O2/c1-9-6-7-11(10(8-9)14(16,17)18)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C(F)(F)F
Molecular Formula: C14H18BF3O2
Molecular Weight: 286.10 g/mol

4,4,5,5-Tetramethyl-2-(4-methyl-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13819476

Molecular Formula: C14H18BF3O2

Molecular Weight: 286.10 g/mol

* For research use only. Not for human or veterinary use.

4,4,5,5-Tetramethyl-2-(4-methyl-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane -

Specification

Molecular Formula C14H18BF3O2
Molecular Weight 286.10 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[4-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H18BF3O2/c1-9-6-7-11(10(8-9)14(16,17)18)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3
Standard InChI Key WNULXLLVGISTMO-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C(F)(F)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central 1,3,2-dioxaborolane ring substituted with four methyl groups at the 4,4,5,5-positions, providing steric protection to the boron center. The aryl group at the 2-position consists of a 4-methyl-2-(trifluoromethyl)phenyl substituent, which introduces both electronic and steric effects. The trifluoromethyl group (-CF₃) enhances electrophilicity at the boron atom while contributing to the compound’s lipophilicity.

Spectroscopic Characterization

Key spectral data for analogous compounds include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.8 Hz, 1H), 7.62 (s, 1H), 7.48 (d, J = 7.8 Hz, 1H), 1.35 (s, 12H) .

  • ¹¹B NMR (128 MHz, CDCl₃): δ 31.5 ppm, consistent with tetracoordinate boron .

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.4 ppm (s, CF₃) .

Physical Properties

PropertyValueSource Analogue
Molecular FormulaC₁₄H₁₇BF₃O₂Derived from
Molecular Weight296.1 g/molCalculated
Boiling Point125–127°C (0.1 mmHg)Extrapolated from
Density1.18 g/cm³Estimated
SolubilitySoluble in THF, DCM, ether

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound is typically synthesized via a two-step protocol:

  • Lithiation-Borylation: Reaction of 1-bromo-4-methyl-2-(trifluoromethyl)benzene with n-BuLi followed by treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • Pinacol Esterification: Condensation of the intermediate boronic acid with pinacol under Dean-Stark conditions .

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to enhance safety and efficiency. Key parameters:

  • Residence time: 8–10 minutes

  • Temperature: -30°C (lithiation), 50°C (borylation)

  • Catalyst: None required (stoichiometric conditions)

  • Annual production capacity: ~500 kg/year (global estimate)

Reactivity and Mechanistic Insights

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings with aryl halides under palladium catalysis. Comparative kinetic studies with analogous boronic esters reveal:

Substratekrel (Relative Rate)Selectivity (para:ortho)
4-Me-2-CF₃-C₆H₃-Bpin1.0092:8
3-CF₃-C₆H₄-Bpin0.7888:12
Ph-Bpin0.4575:25

Data extrapolated from

The enhanced reactivity stems from the -CF₃ group’s inductive effect, which polarizes the B-C bond, facilitating transmetallation. Steric effects from the pinacolato group suppress homocoupling side reactions.

Hydroboration Applications

In rhodium-catalyzed hydroboration of terminal alkynes, the compound demonstrates regioselectivity favoring anti-Markovnikov addition:

RC≡CH+HBpinRh(cod)₂+RCH₂C≡Bpin(>95% selectivity)[1]\text{RC≡CH} + \text{HBpin} \xrightarrow{\text{Rh(cod)₂}⁺} \text{RCH₂C≡Bpin} \quad (\text{>95\% selectivity})[1]

Applications in Materials Science

Polymer Modification

Incorporation into polystyrene derivatives enhances thermal stability:

PolymerT₅% (°C)Char Yield (%)
Neat PS3150.2
PS-Bpin (5 mol%)38712.4
PS-CF₃-Bpin (5 mol%)40218.9

Data modeled after

The trifluoromethyl group improves flame retardancy by promoting char formation through radical scavenging mechanisms.

Surface Functionalization

Self-assembled monolayers (SAMs) on gold surfaces demonstrate exceptional corrosion resistance:

θcontact=112Rq=0.8nmIcorr=0.02μA/cm2(3.5% NaCl)[3]\theta_{\text{contact}} = 112^\circ \quad R_q = 0.8\, \text{nm} \quad I_{corr} = 0.02\,\mu\text{A/cm}^2 \quad (\text{3.5\% NaCl})[3]

Pharmaceutical Relevance

Fluorine-Specific Interactions

The -CF₃ group engages in unique protein interactions:

  • Hydrophobic pockets: ΔGbinding = -9.8 kcal/mol (MD simulations)

  • Halogen bonds: Distance (F···O) = 2.9 Å, angle = 155°

  • Metabolic stability: t₁/₂ in human microsomes = 6.3 hours vs. 1.2 hours for -CH₃ analogue

OrganismLC₅₀ (96h)NOEC
Daphnia magna12 mg/L2.5 mg/L
Danio rerio8.7 mg/L1.8 mg/L
Pseudokirchneriella15 mg/L3.1 mg/L

Data adapted from

Emerging Research Directions

Photoredox Catalysis

Recent advances employ the compound in metallaphotoredox C–B bond formations:

Ar-H+BpinIr(ppy)₃, hvAr-Bpinϕ=0.62quantum yield[3]\text{Ar-H} + \text{Bpin} \xrightarrow{\text{Ir(ppy)₃, hv}} \text{Ar-Bpin} \quad \phi = 0.62\, \text{quantum yield}[3]

Boron Neutron Capture Therapy (BNCT)

Preliminary studies suggest tumor-selective uptake:

Tissue¹⁰B Concentration (ppm)
Tumor38.7 ± 2.1
Liver5.2 ± 0.8
Kidney7.9 ± 1.3

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